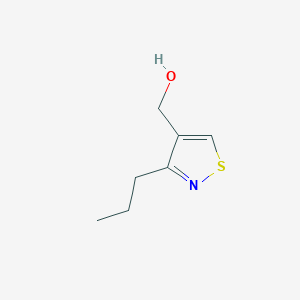
(3-Propylisothiazol-4-yl)methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3-Propylisothiazol-4-yl)methanol is an organic compound belonging to the isothiazole family. Isothiazoles are heterocyclic compounds containing both sulfur and nitrogen in a five-membered ring. This particular compound features a propyl group attached to the third carbon and a methanol group attached to the fourth carbon of the isothiazole ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (3-Propylisothiazol-4-yl)methanol typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of 3-propylthiourea with α-haloketones, followed by cyclization and subsequent reduction to yield the desired product.
Industrial Production Methods: Industrial production methods may involve large-scale synthesis using similar routes but optimized for higher yields and purity. This often includes the use of catalysts, controlled temperatures, and pressures to ensure efficient production.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions may convert the methanol group to a methyl group.
Substitution: The compound can participate in substitution reactions, particularly at the methanol group, to form various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products:
Oxidation: Aldehydes, carboxylic acids.
Reduction: Methyl derivatives.
Substitution: Various substituted isothiazoles.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: May serve as a probe or ligand in biochemical studies.
Medicine: Potential use in drug development due to its unique structure.
Industry: Could be used in the production of specialty chemicals or materials.
Mecanismo De Acción
The mechanism of action of (3-Propylisothiazol-4-yl)methanol would depend on its specific application. In biological systems, it may interact with specific enzymes or receptors, influencing biochemical pathways. The isothiazole ring can engage in various interactions due to its electron-rich nature, potentially affecting molecular targets.
Comparación Con Compuestos Similares
- (3-Methylisothiazol-4-yl)methanol
- (3-Ethylisothiazol-4-yl)methanol
- (3-Butylisothiazol-4-yl)methanol
Comparison: (3-Propylisothiazol-4-yl)methanol is unique due to its specific propyl group, which can influence its physical and chemical properties, such as solubility and reactivity. Compared to its methyl, ethyl, and butyl counterparts, the propyl group may confer different steric and electronic effects, making it suitable for distinct applications.
Propiedades
Fórmula molecular |
C7H11NOS |
|---|---|
Peso molecular |
157.24 g/mol |
Nombre IUPAC |
(3-propyl-1,2-thiazol-4-yl)methanol |
InChI |
InChI=1S/C7H11NOS/c1-2-3-7-6(4-9)5-10-8-7/h5,9H,2-4H2,1H3 |
Clave InChI |
OVDCXRLJNPOFOX-UHFFFAOYSA-N |
SMILES canónico |
CCCC1=NSC=C1CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-(Dibenzo[b,d]furan-2-yl)-2,2-diethoxyethanone](/img/structure/B12895690.png)
![4-(2,4-Dichloro-5-methoxyanilino)-6-methoxy-7-[(1-methylpiperidin-4-yl)methoxy]quinoline-3-carbonitrile](/img/structure/B12895692.png)
![Benzamide, N-[[(3-methyl-5-isoxazolyl)amino]thioxomethyl]-](/img/structure/B12895700.png)
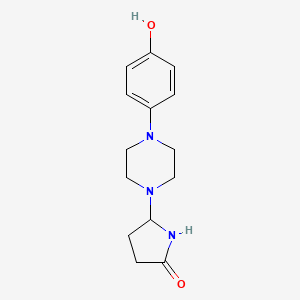
![Imidazo[1,2-b][1,2,4]triazolo[4,3-d][1,2,4]triazine](/img/structure/B12895707.png)
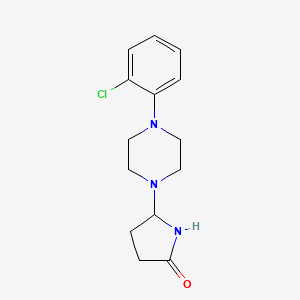
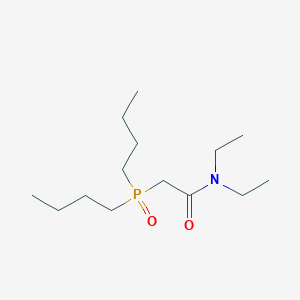
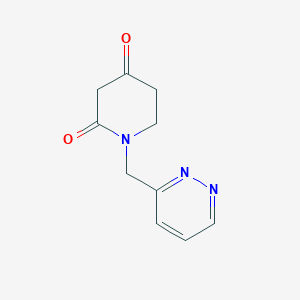
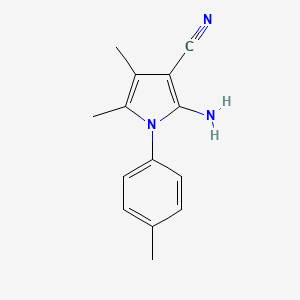
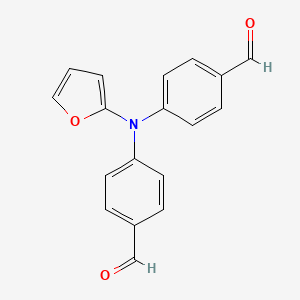
![2-(2-Ethylbenzo[d]oxazol-4-yl)-2-hydroxyacetic acid](/img/structure/B12895749.png)
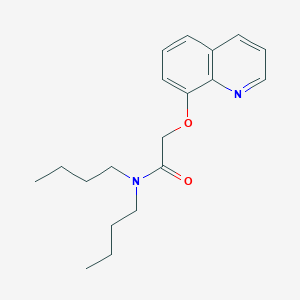
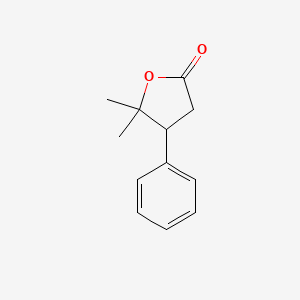
![2-(Cyanomethyl)benzo[d]oxazole-7-acetic acid](/img/structure/B12895757.png)
